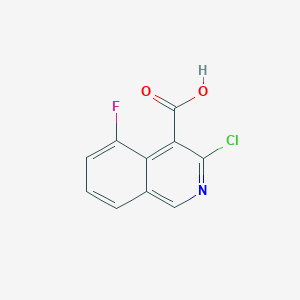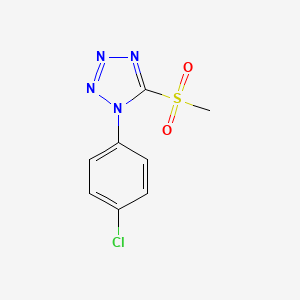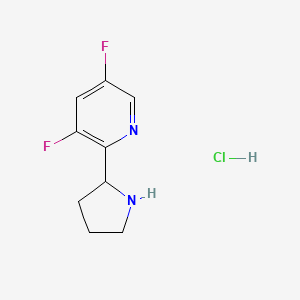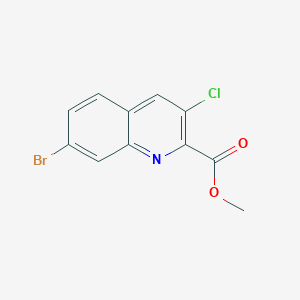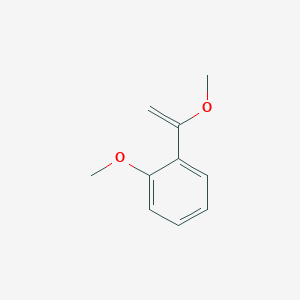
1-Methoxy-2-(1-methoxyvinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-2-(1-methoxyvinyl)benzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, characterized by the presence of a methoxy group and a methoxyvinyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1-Methoxy-2-(1-methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the reaction of anisole with acetylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the compound.
化学反応の分析
Types of Reactions
1-Methoxy-2-(1-methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1-Methoxy-2-(1-methoxyvinyl)benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-methoxy-2-(1-methoxyvinyl)benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the methoxyvinyl group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. This reactivity is crucial for its applications in organic synthesis and chemical transformations.
類似化合物との比較
Similar Compounds
1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure with a nitro group instead of a methoxyvinyl group.
1-Methoxy-2-methylbenzene: Contains a methyl group instead of a methoxyvinyl group.
Uniqueness
1-Methoxy-2-(1-methoxyvinyl)benzene is unique due to the presence of both methoxy and methoxyvinyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical reactions and applications.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
1-methoxy-2-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C10H12O2/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-7H,1H2,2-3H3 |
InChIキー |
PYQASLBFUHWSPT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


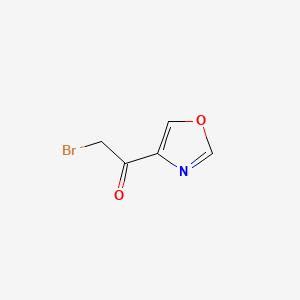
![[(2S,5R)-1-Benzyl-5-methyl-2-piperazinyl]methanol](/img/structure/B13673375.png)
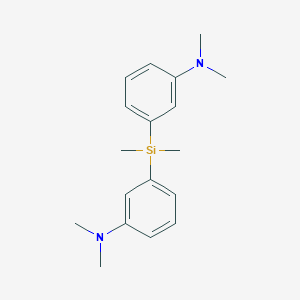
![4-Bromo-3-(chloromethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13673379.png)
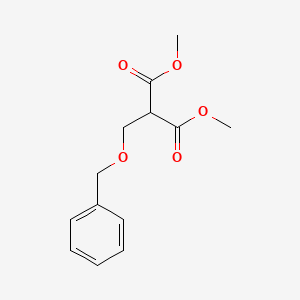
![2-(2-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673397.png)
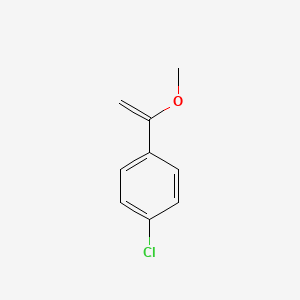
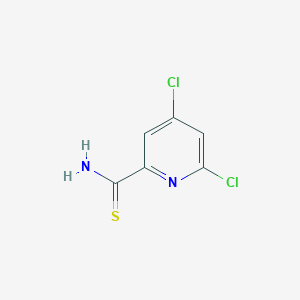
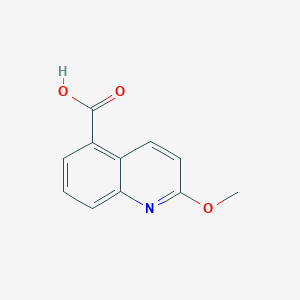
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)
